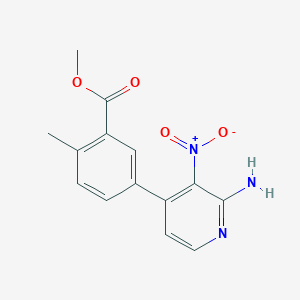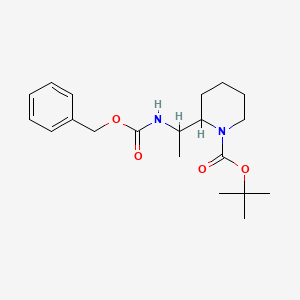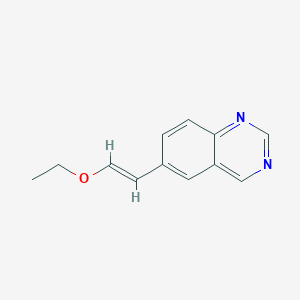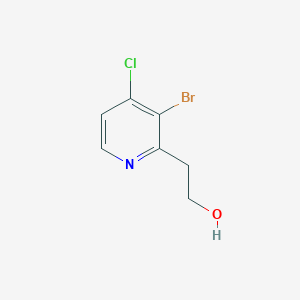
2-(3-Bromo-4-chloropyridin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-chloropyridin-2-yl)ethanol is a chemical compound characterized by a bromine and chlorine atom on a pyridine ring, with an ethanolic hydroxyl group attached to the ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized by halogenating pyridine derivatives. This involves the addition of bromine and chlorine to the pyridine ring under controlled conditions.
Alcohol Functionalization: The ethanolic hydroxyl group can be introduced through a substitution reaction, where a suitable leaving group is replaced by the hydroxyl group.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Process: Some production methods may involve continuous flow reactors, which can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the halogenated pyridine to a less halogenated or non-halogenated derivative.
Substitution: Substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted pyridines.
Applications De Recherche Scientifique
2-(3-Bromo-4-chloropyridin-2-yl)ethanol is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways: The exact pathways depend on the specific application but can involve signaling cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
3-Bromo-4-chloropyridine: Similar structure but lacks the ethanolic hydroxyl group.
4-Chloropyridine: Similar but without the bromine atom.
2-(3-Bromo-4-chloropyridin-2-yl)ethanamine: Similar but with an amine group instead of a hydroxyl group.
This comprehensive overview highlights the significance of 2-(3-Bromo-4-chloropyridin-2-yl)ethanol in various fields and its unique properties compared to similar compounds
Propriétés
IUPAC Name |
2-(3-bromo-4-chloropyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c8-7-5(9)1-3-10-6(7)2-4-11/h1,3,11H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMJOWNHVJIDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Br)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
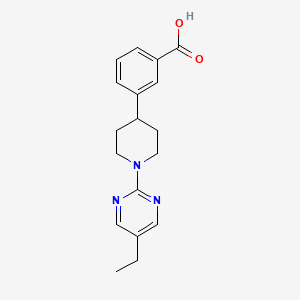
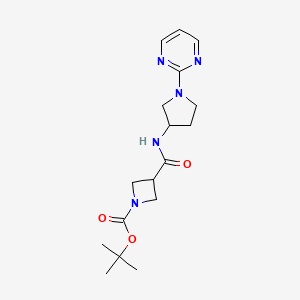
![Cis-bicyclo[3.1.0]hexan-3-one](/img/structure/B8045473.png)
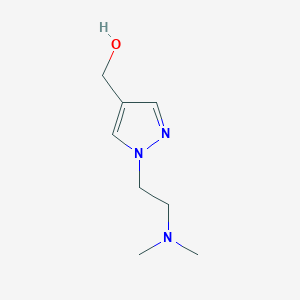
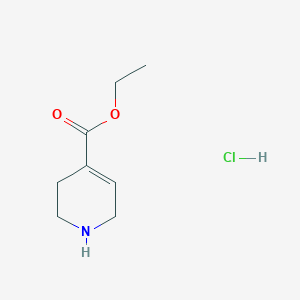
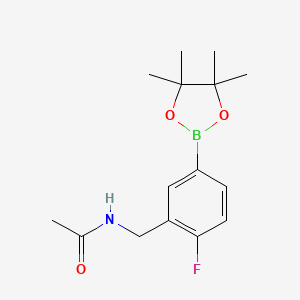
![Racemic-1-((1S)-3-azabicyclo[3.1.0]hexan-2-YL)-N,N-dimethylmethanamine 2hcl](/img/structure/B8045493.png)
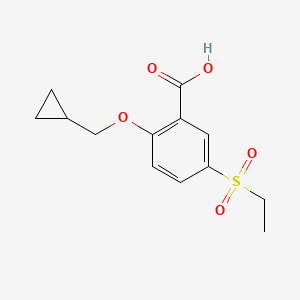
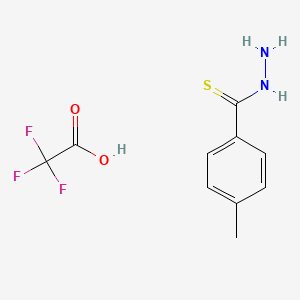
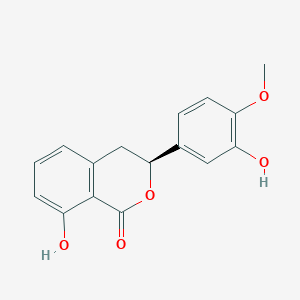
![3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B8045520.png)
